1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl-
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Overview
Description
1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl-: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a phenyl group at the 5-position and a 2-chloroethyl group attached to the nitrogen atom at the 3-position of the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, where a phenyl halide reacts with the triazine ring in the presence of a catalyst.
Attachment of the 2-Chloroethyl Group: The 2-chloroethyl group can be attached to the nitrogen atom through nucleophilic substitution reactions, using reagents like 2-chloroethylamine hydrochloride.
Industrial Production Methods
In industrial settings, the production of 1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in these processes include dichloromethane and ethanol.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-3-amine, N-(2-chloroethyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The 2-chloro
Properties
CAS No. |
61108-79-0 |
---|---|
Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
N-(2-chloroethyl)-5-phenyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C11H11ClN4/c12-6-7-13-11-15-10(8-14-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) |
InChI Key |
NPLMTTKYFXVIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NCCCl |
Origin of Product |
United States |
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